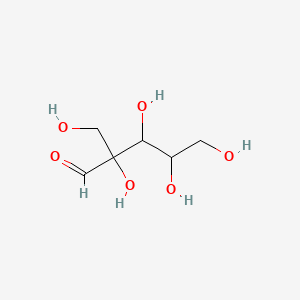
2,3,4,5-Tetrahydroxy-2-(hydroxymethyl)pentanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4,5-Tetrahydroxy-2-(hydroxymethyl)pentanal is a chemical compound with the molecular formula C5H10O6. It is a pentose sugar derivative, specifically a form of xylose. This compound is known for its multiple hydroxyl groups, which contribute to its reactivity and versatility in various chemical processes .
準備方法
Synthetic Routes and Reaction Conditions
2,3,4,5-Tetrahydroxy-2-(hydroxymethyl)pentanal can be synthesized through the oxidation of xylose. The process involves the use of oxidizing agents such as nitric acid or bromine water under controlled conditions. The reaction typically proceeds at room temperature, and the product is purified through crystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of this compound often involves the bioconversion of plant biomass. Enzymatic hydrolysis of hemicellulose, a major component of plant cell walls, yields xylose, which is then oxidized to produce the desired compound. This method is favored for its sustainability and efficiency .
化学反応の分析
Types of Reactions
2,3,4,5-Tetrahydroxy-2-(hydroxymethyl)pentanal undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form aldonic acids.
Reduction: Reduction reactions yield sugar alcohols such as xylitol.
Substitution: Hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Nitric acid, bromine water, and potassium permanganate are commonly used oxidizing agents.
Reduction: Sodium borohydride and hydrogen gas in the presence of a catalyst are typical reducing agents.
Substitution: Reagents like thionyl chloride or alkyl halides are used for substitution reactions.
Major Products
Oxidation: Aldonic acids
Reduction: Xylitol
Substitution: Halogenated or alkylated derivatives
科学的研究の応用
2,3,4,5-Tetrahydroxy-2-(hydroxymethyl)pentanal has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Serves as a substrate in enzymatic studies and metabolic research.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of biodegradable polymers and as a precursor for various fine chemicals.
作用機序
The mechanism of action of 2,3,4,5-Tetrahydroxy-2-(hydroxymethyl)pentanal involves its interaction with specific enzymes and receptors in biological systems. The multiple hydroxyl groups allow it to form hydrogen bonds and interact with active sites of enzymes, influencing metabolic pathways. In medicinal chemistry, its derivatives are designed to target specific molecular pathways, such as inhibiting viral replication or inducing apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
Xylose: A pentose sugar that serves as the precursor for 2,3,4,5-Tetrahydroxy-2-(hydroxymethyl)pentanal.
Xylitol: A sugar alcohol derived from the reduction of xylose.
Arabinose: Another pentose sugar with similar chemical properties.
Uniqueness
This compound is unique due to its specific arrangement of hydroxyl groups, which imparts distinct reactivity and functionality. This makes it a valuable intermediate in synthetic chemistry and a versatile compound in various research applications .
特性
IUPAC Name |
2,3,4,5-tetrahydroxy-2-(hydroxymethyl)pentanal |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-4(10)5(11)6(12,2-8)3-9/h2,4-5,7,9-12H,1,3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGVNGXVNRCEBDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(CO)(C=O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
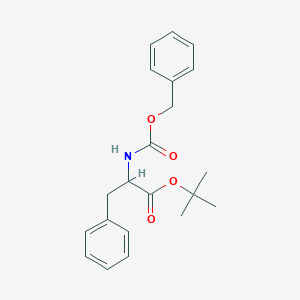


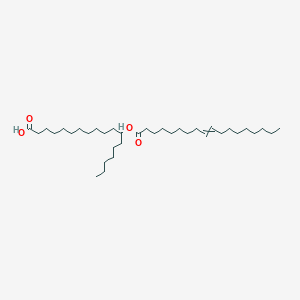
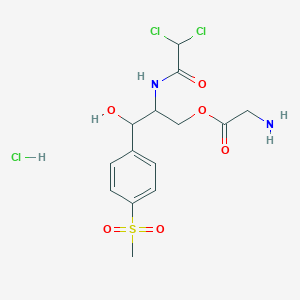
![N-([1,1'-Biphenyl]-2-yl)dibenzo[b,d]furan-3-amine](/img/structure/B13390026.png)

![1-[2-(1-Carboxybutylamino)propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B13390036.png)
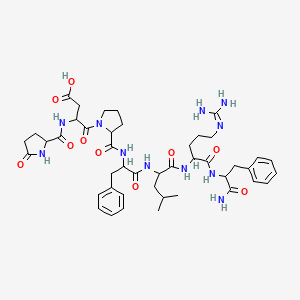
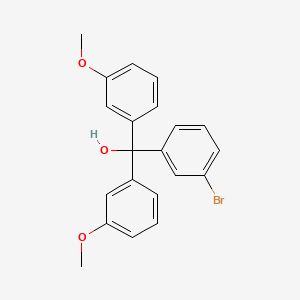
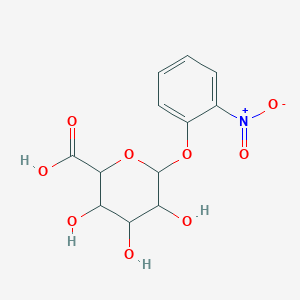
![2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-formylamino]benzoyl]amino]pentanedioic acid](/img/structure/B13390074.png)
![(3R,8S,9S,10R,13S,14S,16R,17R)-17-[(1S)-1-[(2S,5S)-1,5-dimethylpiperidin-2-yl]ethyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16-diol](/img/structure/B13390086.png)
![8-[2-(3-Hydroxypent-1-enyl)-5-oxocyclopent-3-en-1-yl]octanoic acid](/img/structure/B13390092.png)
